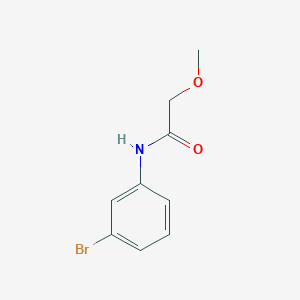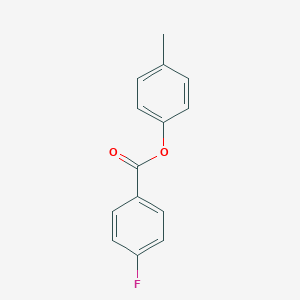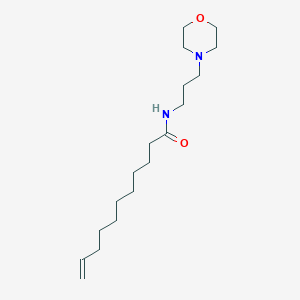
10-Undecenamide, N-(3-morpholinopropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Undecenamide, N-(3-morpholinopropyl)- is a synthetic compound that has been extensively researched for its potential applications in various fields. It is a derivative of undecylenic acid and contains a morpholinopropyl group. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in scientific research.
Mecanismo De Acción
The mechanism of action of 10-Undecenamide, N-(3-morpholinopropyl)- is not fully understood. However, it is believed to work by disrupting the cell membrane of microorganisms, leading to their death. It has also been found to interact with proteins and enzymes in cells, leading to changes in their function.
Efectos Bioquímicos Y Fisiológicos
10-Undecenamide, N-(3-morpholinopropyl)- has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to have anti-inflammatory effects, making it a potential candidate for use in the treatment of inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 10-Undecenamide, N-(3-morpholinopropyl)- in lab experiments is its ability to target specific cells or tissues. This makes it a useful tool for studying the function of specific proteins or enzymes. However, one limitation is its potential toxicity, which can affect the results of experiments.
Direcciones Futuras
There are several future directions for research on 10-Undecenamide, N-(3-morpholinopropyl)-. One area of interest is its potential as a drug delivery system, particularly for the treatment of cancer. Another area of research is its potential as a disinfectant or preservative in the food industry. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.
Métodos De Síntesis
The synthesis of 10-Undecenamide, N-(3-morpholinopropyl)- involves the reaction of undecylenic acid with morpholine and 1,3-propanediol. The reaction is typically carried out under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
10-Undecenamide, N-(3-morpholinopropyl)- has been used in a variety of scientific research applications. It has been found to exhibit antimicrobial properties, making it a potential candidate for use as a disinfectant or preservative. It has also been studied for its potential as a drug delivery system, as it can be used to encapsulate drugs and target specific cells or tissues.
Propiedades
Número CAS |
102613-08-1 |
|---|---|
Nombre del producto |
10-Undecenamide, N-(3-morpholinopropyl)- |
Fórmula molecular |
C18H34N2O2 |
Peso molecular |
310.5 g/mol |
Nombre IUPAC |
N-(3-morpholin-4-ylpropyl)undec-10-enamide |
InChI |
InChI=1S/C18H34N2O2/c1-2-3-4-5-6-7-8-9-11-18(21)19-12-10-13-20-14-16-22-17-15-20/h2H,1,3-17H2,(H,19,21) |
Clave InChI |
JOKGUMPLNNYVFN-UHFFFAOYSA-N |
SMILES |
C=CCCCCCCCCC(=O)NCCCN1CCOCC1 |
SMILES canónico |
C=CCCCCCCCCC(=O)NCCCN1CCOCC1 |
Otros números CAS |
102613-08-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



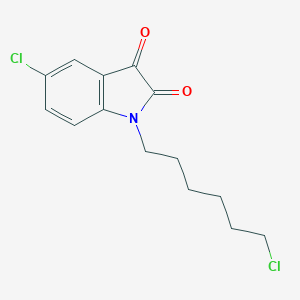
![1-[2-(2-chloroethoxy)ethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B184427.png)
![2-Methoxy-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B184430.png)
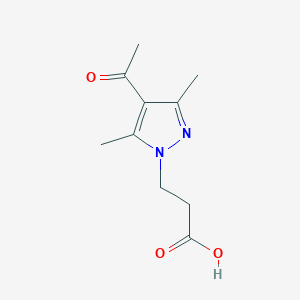
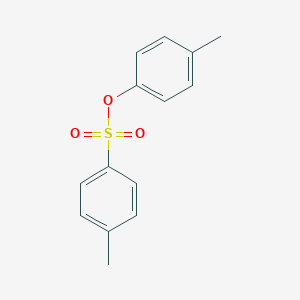
![3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile](/img/structure/B184434.png)
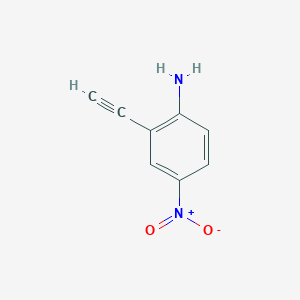
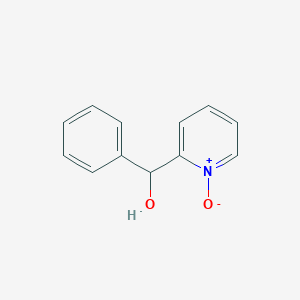
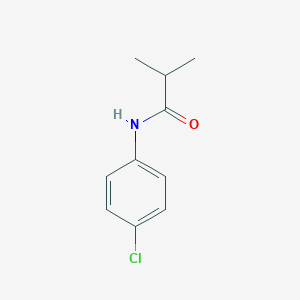
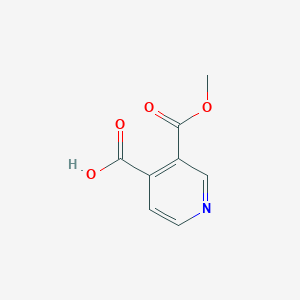
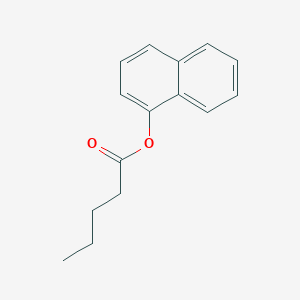
![Spiro[5.5]undecane-3-carboxylic acid](/img/structure/B184440.png)
